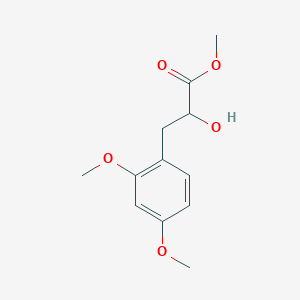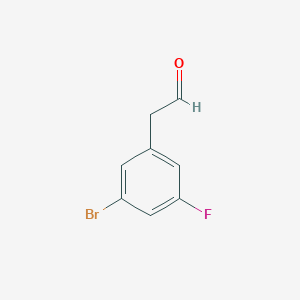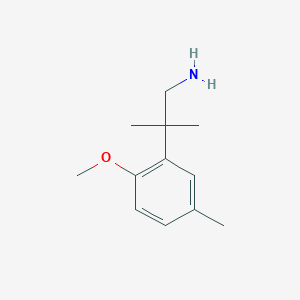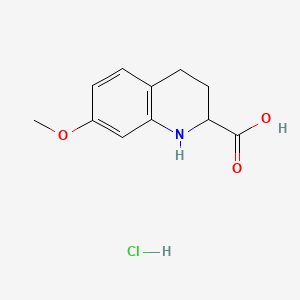
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a methoxy group at the 7th position, a carboxylic acid group at the 2nd position, and a hydrochloride salt form. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroquinoline.
Hydrochloride Formation: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- 7-methoxy-1,2,3,4-tetrahydroquinoline
- 7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 1-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8;/h2,4,6,9,12H,3,5H2,1H3,(H,13,14);1H |
InChIキー |
IMBGEGZXCVLESB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCC(N2)C(=O)O)C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
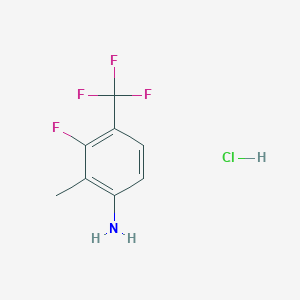
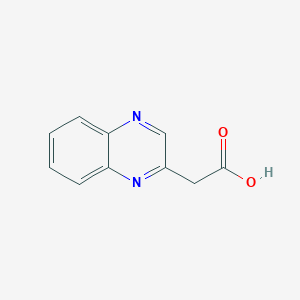


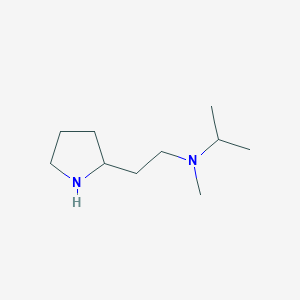
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
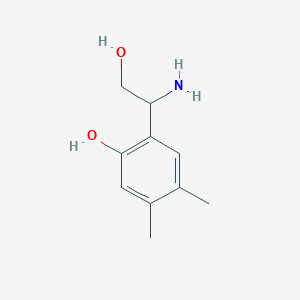
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
